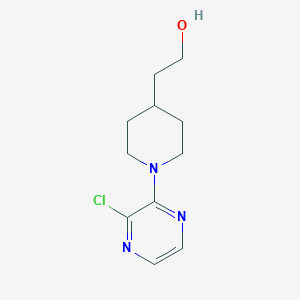
5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Descripción general
Descripción
5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CFTFP) is an organic compound with a unique structure and properties. CFTFP has been studied extensively due to its potential applications in various scientific fields. This compound has been used in synthesis and research, as well as in the development of pharmaceuticals and other products.
Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
- Synthesis and Structural Characterization : Pyrazole derivatives have been synthesized and structurally characterized, demonstrating significant potential for various applications. For example, Kariuki et al. (2021) reported on the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These compounds were crystallized and analyzed via single crystal diffraction, showing planarity apart from specific substituted groups, indicative of their potential utility in material science and molecular engineering (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Fluorescent Properties and Spectral Characterization
- Fluorescent Assessment of Pyrazoline Derivatives : Ibrahim et al. (2016) synthesized two new pyrazoline derivatives and investigated their fluorescence properties, including the effect of different solvents on fluorescence. This research provides insights into the potential use of pyrazoline derivatives as fluorescent materials for bioimaging or sensor applications (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).
Antimicrobial and Anti-Tumor Applications
Antimicrobial Activities : Ragavan, Vijayakumar, and Kumari (2010) explored the synthesis of novel 1,5-diaryl pyrazole derivatives and their antibacterial and antifungal activities. Such studies underscore the importance of pyrazole derivatives in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).
Anti-Tumor Agents : Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research highlights the potential of pyrazole derivatives in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Chemical Sensor Development
- Fluorescent Chemosensor : Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, and Khan (2019) developed a pyrazoline-benzothiazole derivative as a fluorescent chemosensor for detecting Cu2+, Fe3+, and Fe2+ metal ions. This application is crucial for environmental monitoring and the development of diagnostic tools (Asiri et al., 2019).
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-6-9-5-10(8-1-4-15-7-8)13-14(9)3-2-12/h1,4-5,7H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCNVHLPIXLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




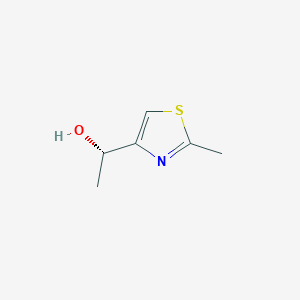
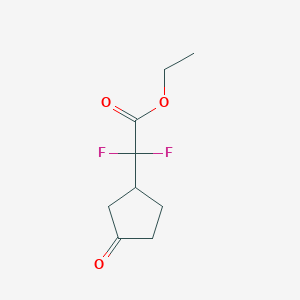
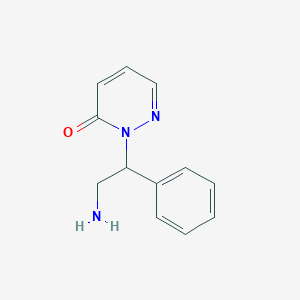
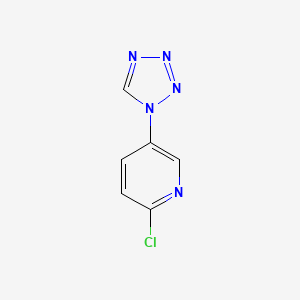
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)
![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)
![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)
![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)

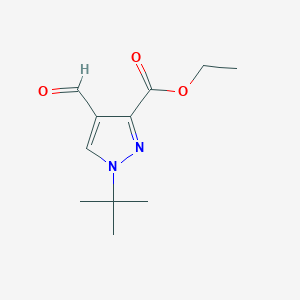
![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)
